molecular formula C7H11N3OS B13303576 (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

Cat. No.: B13303576
M. Wt: 185.25 g/mol
InChI Key: PUCXFWMAGDJOSV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide is a compound that features an amino group attached to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide typically involves the formation of the thiazole ring followed by the introduction of the amino group. One common method involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms under specific conditions to form the thiazole ring. The amino group can then be introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring and amino group can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and amino-substituted molecules. Examples include:

  • 2-Amino-4-methylthiazole
  • 3-Amino-2-methylthiazole

Uniqueness

What sets (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide apart is its specific substitution pattern and stereochemistry, which can confer unique properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

(3S)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-4-10-3-6(12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m0/s1

InChI Key

PUCXFWMAGDJOSV-YFKPBYRVSA-N

Isomeric SMILES

CC1=NC=C(S1)[C@H](CC(=O)N)N

Canonical SMILES

CC1=NC=C(S1)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.